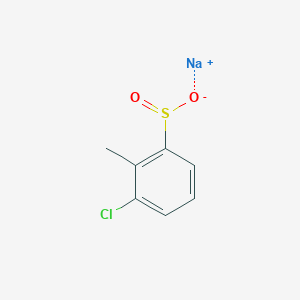
4-(Chloromethyl)-5-methylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-5-methylhex-1-ene is an organic compound with the molecular formula C8H15Cl It is a chlorinated derivative of hexene, featuring a chloromethyl group attached to the fourth carbon and a methyl group attached to the fifth carbon of the hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylhex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 5-methylhex-1-ene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the alkene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-5-methylhex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. The chloromethyl group is a versatile functional group that can be transformed into various other functional groups.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-5-methylhex-1-ene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-5-methylhex-1-ene can be compared with other similar compounds such as:
Benzyl Chloride: Both compounds contain a chloromethyl group, but benzyl chloride has an aromatic ring, making it more reactive in certain substitution reactions.
Chloromethylcyclohexane: This compound has a similar chloromethyl group but is attached to a cyclohexane ring, affecting its reactivity and applications.
4-Chloromethylstyrene: This compound contains a chloromethyl group attached to a styrene moiety, making it useful in polymer chemistry.
The uniqueness of this compound lies in its linear alkene structure, which provides distinct reactivity patterns compared to aromatic or cyclic analogs.
Propriétés
Formule moléculaire |
C8H15Cl |
|---|---|
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-methylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
Clé InChI |
CETOESQUMUSNMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)



![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)


![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
